Diethyl (6-chloro-2-indolylmethyl)formamido-malonate
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Overview
Description
Diethyl (6-chloro-2-indolylmethyl)formamido-malonate is a chemical compound with the molecular formula C17H19ClN2O5 and a molecular weight of 366.80 g/mol . It is a crystalline solid that is soluble in dichloromethane, ethyl acetate, and methanol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of diethyl (6-chloro-2-indolylmethyl)formamido-malonate involves several steps. One common synthetic route includes the reaction of 6-chloroindole with diethyl malonate in the presence of a base, followed by formylation to introduce the formamido group . The reaction conditions typically involve the use of solvents such as dichloromethane or ethyl acetate and may require cooling or heating to specific temperatures to optimize yield . Industrial production methods are similar but often scaled up and optimized for higher efficiency and purity.
Chemical Reactions Analysis
Diethyl (6-chloro-2-indolylmethyl)formamido-malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Diethyl (6-chloro-2-indolylmethyl)formamido-malonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of indole-based compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: While not used therapeutically, it serves as a model compound in drug discovery and development research.
Mechanism of Action
The mechanism of action of diethyl (6-chloro-2-indolylmethyl)formamido-malonate involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The indole moiety may interact with aromatic residues in proteins, affecting their function . These interactions can modulate various biochemical pathways, making the compound useful in research settings.
Comparison with Similar Compounds
Diethyl (6-chloro-2-indolylmethyl)formamido-malonate can be compared with other indole derivatives such as:
Diethyl (2-indolylmethyl)formamido-malonate: Lacks the chloro group, which may affect its reactivity and binding properties.
Diethyl (6-bromo-2-indolylmethyl)formamido-malonate: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical behavior.
Diethyl (6-methyl-2-indolylmethyl)formamido-malonate: Contains a methyl group, which can influence its steric and electronic properties.
The presence of the chloro group in this compound makes it unique, as it can participate in specific substitution reactions and may have distinct biological activities compared to its analogs .
Properties
IUPAC Name |
diethyl 2-[(6-chloro-1H-indol-3-yl)methyl]-2-formamidopropanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5/c1-3-24-15(22)17(20-10-21,16(23)25-4-2)8-11-9-19-14-7-12(18)5-6-13(11)14/h5-7,9-10,19H,3-4,8H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQWIQFSZAFPHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)Cl)(C(=O)OCC)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652550 |
Source
|
Record name | Diethyl [(6-chloro-1H-indol-3-yl)methyl](formamido)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-98-8 |
Source
|
Record name | 1,3-Diethyl 2-[(6-chloro-1H-indol-3-yl)methyl]-2-(formylamino)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl [(6-chloro-1H-indol-3-yl)methyl](formamido)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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